2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
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Overview
Description
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is a chemical compound with the molecular formula C14H14ClN2P It is a member of the diazaphospholidine family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine can be synthesized from 1,2-dianilinoethane. The synthesis involves the reaction of 1,2-dianilinoethane with phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphospholidines.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Scientific Research Applications
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with unique properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom in the compound can coordinate with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with transition metals and other electrophilic or nucleophilic species .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaphospholidine: A similar compound without the chlorine substituent.
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine: A derivative with bulkier substituents on the phenyl rings.
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diazaphospholidines. Its ability to undergo various chemical transformations and form stable complexes with metals makes it valuable in both academic and industrial research.
Properties
CAS No. |
82017-87-6 |
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Molecular Formula |
C14H14ClN2P |
Molecular Weight |
276.70 g/mol |
IUPAC Name |
2-chloro-1,3-diphenyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C14H14ClN2P/c15-18-16(13-7-3-1-4-8-13)11-12-17(18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WVORDZYRRVPIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(N1C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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